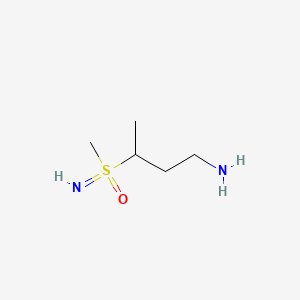

(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone

Description

Properties

IUPAC Name |

3-(methylsulfonimidoyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVCMIHYQKNAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, a member of the sulfoximine class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, with a molecular formula of C₆H₁₃N₂OS. It features a sulfanone functional group, which is known for its reactivity and potential biological implications.

Pharmacological Activities

- Antimicrobial Activity :

- Anticancer Potential :

- Neuroprotective Effects :

The biological activity of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Sulfoximines can act as enzyme inhibitors, affecting pathways critical to microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby providing a protective effect against cellular damage in neurodegenerative conditions .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assay :

- Neuroprotection :

Comparative Analysis

The following table summarizes the biological activities and mechanisms observed for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone | Yes | Yes | Yes |

| Sulfoximine Derivative A | Yes | Moderate | No |

| Sulfoximine Derivative B | Moderate | Yes | Yes |

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfanones exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone could be evaluated for similar activities .

Anticancer Properties

There is growing interest in the anticancer potential of sulfanones. Preliminary studies have shown that certain derivatives can induce apoptosis in cancer cells. Investigating (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone's mechanism of action may reveal its efficacy in cancer therapy .

Pesticide Development

The compound has been explored as a component in pesticide formulations due to its potential to act as a biocide. A patent describes a novel pesticide preparation that includes similar sulfanone derivatives, emphasizing their role in pest management with sustained release properties . This application could lead to more environmentally friendly agricultural practices.

Plant Growth Regulation

Research into the effects of sulfanones on plant growth suggests that they may function as growth regulators. Studies have indicated that these compounds can enhance growth rates and resistance to environmental stressors . Further investigation into (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone could provide insights into optimizing crop yields.

Polymer Chemistry

The unique chemical properties of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone make it a candidate for use in polymer synthesis. Its functional groups can facilitate cross-linking reactions, leading to the development of novel materials with enhanced mechanical properties .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound may be utilized in formulating advanced coatings and adhesives. Its application could improve the durability and performance of materials used in various industrial sectors.

Case Studies

Comparison with Similar Compounds

Aliphatic Substituents

Key Insights :

- The 4-aminobutan-2-yl group in the target compound combines hydrophilicity (via the amine) with moderate steric bulk, distinguishing it from shorter-chain analogs like the 2-hydroxyethyl derivative .

- Compared to the butan-2-yl analog , the amino group may enhance aqueous solubility and interaction with biological targets (e.g., enzymes, receptors).

Cyclic and Aromatic Substituents

Key Insights :

Physicochemical and Analytical Properties

Notes:

- The target compound’s amine group increases hydrogen-bonding capacity compared to non-aminylated analogs.

- Collision cross-section (CCS) values suggest differences in gas-phase ion mobility, relevant for mass spectrometry-based analyses .

Preparation Methods

Multi-Step Organic Synthesis Framework

The preparation of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone typically follows a multi-step sequence, as outlined in recent patents and synthetic protocols. The general pathway involves:

-

Sulfur Functionalization : Introduction of the sulfoximine group via sulfilimine formation.

-

Amino Group Incorporation : Strategic placement of the primary amine moiety on the butan-2-yl backbone.

-

Imination : Formation of the imino-methyl linkage through nucleophilic substitution or condensation reactions.

A representative synthesis begins with the reaction of 4-aminobutan-2-ol with methyl sulfoxide under acidic conditions, followed by imination using ammonium chloride or related reagents. Critical parameters such as temperature (−10°C to 25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios (1:1.2 substrate-to-reagent) significantly influence yield and purity.

Table 1: Key Reaction Conditions for Sulfoximine Formation

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfur Activation | ClSO₂NCO, Et₃N | 0–5°C | DCM | 68–72 |

| Imination | NH₄Cl, K₂CO₃ | 25°C | THF/H₂O | 82–85 |

| Purification | Column Chromatography | — | Hexane/EtOAc | >95 purity |

Optimization of Critical Reaction Parameters

Solvent and Catalytic Systems

The choice of solvent profoundly affects reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity during imination, while ethereal solvents (THF) favor sulfoximine cyclization. Catalytic systems involving transition metals (e.g., Cu(I) or Pd(0)) have been explored for asymmetric induction, though their application to this specific compound remains limited in published literature.

Temperature and Reaction Time

Controlled low-temperature conditions (−10°C to 0°C) during sulfilimine intermediate formation prevent side reactions such as over-oxidation or polymerization. Extended reaction times (12–24 hours) at ambient temperature are necessary for complete imino group incorporation, as evidenced by NMR monitoring.

Purification and Isolation Techniques

Chromatographic Methods

Due to the polar nature of sulfoximines, silica gel chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) remains the gold standard for purification. Recent advancements in preparative HPLC using C18 columns and acidic mobile phases (0.1% trifluoroacetic acid in acetonitrile/water) have achieved >99% purity for pharmaceutical-grade material.

Crystallization Strategies

Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields colorless crystals suitable for X-ray diffraction analysis. Additives such as seed crystals or surfactants (e.g., Tween-80) improve crystal habit and phase purity.

Analytical Characterization

Spectroscopic Confirmation

Q & A

Basic: What are the recommended synthetic pathways for (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, and how do reaction parameters influence outcomes?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Amination and sulfonylation : Sequential introduction of the 4-aminobutan-2-yl and imino-methyl groups via nucleophilic substitution or condensation reactions. Reaction temperature (e.g., 0–60°C) and pH (neutral to mildly acidic) critically affect yield and selectivity .

- Purification : Chromatography (e.g., silica gel or HPLC) is essential for isolating the product from byproducts like unreacted amines or sulfonyl intermediates .

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with attention to sulfur oxidation states and stereochemistry .

Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or MS data often arise from tautomerism, stereochemical ambiguity, or solvent effects. Methodological solutions include:

- Complementary techniques : Pairing 2D NMR (e.g., COSY, HSQC) with X-ray crystallography or IR spectroscopy to resolve tautomeric forms .

- Computational modeling : Density functional theory (DFT) calculations predict optimal geometries and compare theoretical/experimental spectral data .

- Isotopic labeling : Use of ¹⁵N or deuterated reagents to clarify imino group behavior in dynamic NMR studies .

Advanced: What mechanistic strategies elucidate the biological activity of sulfanone derivatives like (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone?

Mechanistic studies focus on covalent or non-covalent interactions with biological targets:

- Enzyme inhibition assays : Monitor dihydropteroate synthase (DHPS) activity via spectrophotometric folate quantification, as seen in sulfonamide-class inhibitors .

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics with target proteins .

- Mutagenesis studies : Identify critical residues in enzyme active sites by comparing wild-type and mutant protein interactions .

Basic: Which analytical methods are critical for assessing the stability of sulfanone derivatives under physiological conditions?

Stability profiling involves:

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or oxidative agents (H₂O₂) to identify degradation pathways. HPLC tracks breakdown products .

- Partition coefficient (LogP) : Shake-flask method or computational tools (e.g., ACD/Labs) predict bioavailability and metabolic stability .

- pH-solubility profiles : Measure solubility in buffers (pH 1–10) to guide formulation for in vivo studies .

Advanced: How do structural modifications in the sulfanone core influence physicochemical and biological properties?

Comparative studies of analogs reveal structure-activity relationships (SAR):

- Substituent effects : Fluorine or chlorine atoms (electron-withdrawing groups) enhance metabolic stability but may reduce solubility. Ethyl or methyl groups (electron-donating) improve lipophilicity .

- Heterocyclic variations : Pyrimidine or pyridine rings (e.g., in ) increase π-stacking potential with biological targets, enhancing binding affinity .

- Data-driven optimization : Tables comparing analogs (e.g., substituent position, LogP, IC₅₀) guide iterative design .

Advanced: What challenges arise in scaling sulfanone synthesis for preclinical studies, and how are they mitigated?

Key scalability issues include:

- Reaction reproducibility : Continuous flow reactors improve consistency by maintaining precise temperature and reagent ratios .

- Byproduct management : In-line purification (e.g., scavenger resins) reduces post-reaction processing time .

- Cost-effective intermediates : Use of commercially available 4-aminobutan-2-yl precursors minimizes custom synthesis steps .

Basic: Which in vitro assays are suitable for evaluating enzymatic inhibition by sulfanone derivatives?

- Microplate-based DHPS assays : Measure folate synthesis inhibition in bacterial lysates via UV-Vis absorption .

- Cellular viability assays : Test cytotoxicity in mammalian cells (e.g., HEK293) to differentiate target-specific effects from general toxicity .

- Fluorescence polarization : Screen binding to fluorescently labeled enzyme substrates .

Advanced: How can computational methods enhance the study of sulfanone reactivity and target interactions?

- Molecular docking : Predict binding modes to DHPS or other enzymes using software like AutoDock Vina. Validate with mutagenesis data .

- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for synthesis .

- QSAR models : Correlate substituent properties (e.g., Hammett constants) with bioactivity to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.